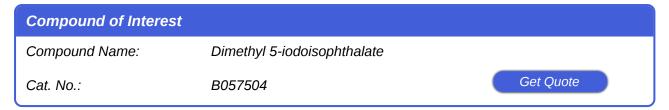


An In-depth Technical Guide to the Synthesis of Dimethyl 5-iodoisophthalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for **Dimethyl 5-iodoisophthalate**, a key building block in the development of various organic compounds, including pharmaceuticals and agrochemicals.[1] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in research and development.

Primary Synthetic Pathway: Sandmeyer Reaction of Dimethyl 5-aminoisophthalate

The most commonly cited method for the synthesis of **Dimethyl 5-iodoisophthalate** is through a Sandmeyer-type reaction, commencing from Dimethyl 5-aminoisophthalate.[2][3][4] This process involves two key steps: the diazotization of the amino group and the subsequent substitution with iodine.

Reaction Scheme



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Caption: Synthetic pathway for **Dimethyl 5-iodoisophthalate**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **Dimethyl 5-iodoisophthalate** from Dimethyl 5-aminoisophthalate.[2][4]

Materials:

- · Dimethyl 5-aminoisophthalate
- 2N Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel
- n-Hexane

Procedure:

- Dissolution: Dimethyl 5-aminoisophthalate (1.0 equivalent) is stirred with 2N HCl in a reaction vessel.
- Diazotization: The mixture is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) is added dropwise, maintaining the temperature at or below 0 °C. The reaction mixture is stirred for an additional 2 hours at 0 °C.
- Iodination: An ice-cold aqueous solution of potassium iodide (1.5 equivalents) is added dropwise to the reaction mixture.



- Reaction Completion: The resulting mixture is allowed to warm to room temperature and is then stirred for 12 hours.
- Extraction: The aqueous layer is extracted with ethyl acetate.
- Washing: The combined organic extracts are washed with brine.
- Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel using n-hexane as the eluent.
- Recrystallization: The purified product can be further recrystallized from methanol to yield
 Dimethyl 5-iodoisophthalate as a pale yellow solid.[2]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of **Dimethyl 5-iodoisophthalate**.

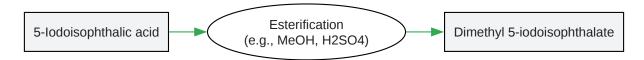


| Parameter | Value | Reference |
|--|--|-----------|
| Starting Material | Dimethyl 5-aminoisophthalate | [2][4] |
| Yield | 55% | [2][4] |
| Melting Point | 103–105 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (d, J = 1.4 Hz, 2H), 3.94 (s, 6H) | [2][4] |
| ¹³ C NMR (100 MHz, CDCl ₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [2][4] |
| MS (EI) m/z | 320 (M+) | [2][4] |
| HRMS (EI) Calcd. for C10H9IO4 | 319.9546 | [2][4] |
| HRMS (EI) Found | 319.9553 | [2][4] |
| Elemental Analysis Calcd. for C ₁₀ H ₉ IO ₄ | C, 37.52; H, 2.83 | [2] |
| Elemental Analysis Found | C, 37.44; H, 2.86 | [2] |

Alternative Starting Material: 5-Iodoisophthalic Acid

An alternative, though less detailed in the provided literature, starting material is 5-iodoisophthalic acid.[5] This approach would involve the esterification of the dicarboxylic acid to yield the desired dimethyl ester.

Conceptual Workflow



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Caption: Esterification of 5-iodoisophthalic acid.



This method would likely involve refluxing 5-iodoisophthalic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. A similar procedure is documented for the synthesis of Dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid, which resulted in an 89% yield.[6] This suggests that the esterification of 5-iodoisophthalic acid could also be a high-yielding process.

Conclusion

The synthesis of **Dimethyl 5-iodoisophthalate** is most robustly achieved through the diazotization and subsequent iodination of Dimethyl 5-aminoisophthalate. The detailed protocol and extensive characterization data provided for this route offer a reliable method for its preparation in a laboratory setting. The alternative pathway starting from 5-iodoisophthalic acid presents a viable, potentially high-yielding option, although specific experimental details for the iodo- aologue are less thoroughly documented in the reviewed literature. This guide provides researchers with the necessary information to effectively synthesize this important chemical intermediate.

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References

- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIMETHYL 5-IODOISOPHTHALATE CAS#: 51839-15-7 [m.chemicalbook.com]
- 5. 5-lodoisophthalic acid | C8H5IO4 | CID 103988 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIMETHYL 5-BROMOISOPHTHALATE synthesis chemicalbook [chemicalbook.com]
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